molecular formula C10H10N4O3S2 B2671163 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 695151-02-1

4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2671163
CAS No.: 695151-02-1
M. Wt: 298.34
InChI Key: RZMLTQZOCOKBKQ-UHFFFAOYSA-N
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Description

4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound with a complex structure that includes a thiadiazole ring, a sulfamoylphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-methyl-N-(3-sulfamoylphenyl)benzamide
  • 4-Methyl-N-[(3-sulfamoylphenyl)carbamoyl]benzenesulfonamide

Uniqueness

4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring

Properties

IUPAC Name

4-methyl-N-(3-sulfamoylphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S2/c1-6-9(18-14-13-6)10(15)12-7-3-2-4-8(5-7)19(11,16)17/h2-5H,1H3,(H,12,15)(H2,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMLTQZOCOKBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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